2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one
Description
2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O It is known for its unique structure, which includes an amino group, a piperidine ring, and a propanone group
Properties
IUPAC Name |
2-amino-1-(2-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-3-4-6-11(7)9(12)8(2)10/h7-8H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZIMRQDJKXDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56414-90-5 | |
| Record name | 2-amino-1-(2-methylpiperidin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 2-methylpiperidine with a suitable precursor, such as a halogenated propanone derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one is primarily utilized as an intermediate for synthesizing other organic compounds. Its unique structure facilitates various chemical transformations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound has been investigated for its potential enzyme inhibition properties. Notably, studies have shown that it may act as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which is implicated in glucose metabolism disorders such as diabetes. PDHK inhibitors are considered promising for treating conditions related to insulin resistance and metabolic syndrome .
Table: Biological Activity Summary
Medicine
The medical applications of this compound are under extensive investigation. Its role as a PDHK inhibitor positions it as a candidate for developing new therapeutic agents aimed at treating diabetes and related complications. Furthermore, there is ongoing research into its efficacy against various cancers due to its ability to modulate cellular pathways involved in tumor growth and survival .
Case Study: PDHK Inhibition
A study demonstrated that compounds similar to this compound exhibited significant inhibition of PDHK, leading to improved glucose utilization in diabetic models. The results suggest that these compounds could be further developed into effective treatments for managing diabetes-related disorders .
Industry Applications
In addition to its scientific applications, this compound is utilized in the pharmaceutical industry for developing high-quality reference standards for testing new drugs. Its stability and reactivity make it suitable for quality control processes in drug manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(piperidin-1-yl)propan-1-one: Lacks the methyl group on the piperidine ring.
2-Amino-1-(2,6-dimethylpiperidin-1-yl)propan-1-one: Contains additional methyl groups on the piperidine ring.
Uniqueness
2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one is unique due to the presence of the 2-methyl group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to its analogs.
Biological Activity
Overview
2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one, a compound with the molecular formula C₉H₁₈N₂O, has garnered attention for its potential biological activities and therapeutic applications. Its structure includes an amino group, a piperidine ring, and a propanone moiety, which contribute to its reactivity and interaction with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, thereby modulating their activity. Key mechanisms include:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It has been shown to bind to various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and physiological functions .
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. For example, it has been investigated in combination with monoclonal antibodies for treating lymphoma. The combination treatment has demonstrated enhanced efficacy by mobilizing tumor cells away from protective stroma and increasing their susceptibility to antibody-mediated cytotoxicity .
Neurotransmitter Modulation
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Research indicates that it may influence serotonin and norepinephrine pathways, which are critical for mood regulation and cognitive function. This modulation could position it as a candidate for antidepressant therapies.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound relative to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-(piperidin-1-yl)propan-1-one | Lacks the methyl group on the piperidine ring | Less steric hindrance |
| 2-Amino-1-(2,6-dimethylpiperidin-1-yl)propan-1-one | Contains additional methyl groups | Increased steric bulk affecting reactivity |
The presence of the 2-methyl group enhances the reactivity and interaction potential of this compound compared to its analogs.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antitumor Efficacy
In a study involving human lymphoma cell lines, this compound was administered in conjunction with rituximab. Results showed a significant reduction in tumor cell proliferation and improved survival rates in treated mice compared to control groups .
Case Study 2: Neurotransmitter Interaction
Another investigation assessed the compound's ability to inhibit acetylcholinesterase (AChE), an essential target for Alzheimer's disease treatment. The results indicated that it could potentially enhance cholinergic signaling by preventing the breakdown of acetylcholine .
Research Findings
Research into the biological activity of this compound is ongoing, with studies focusing on:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
